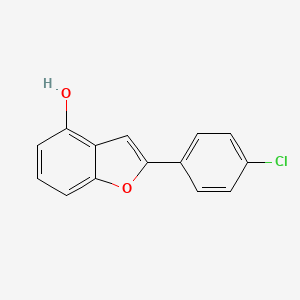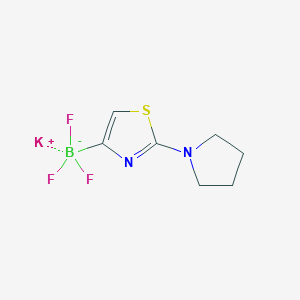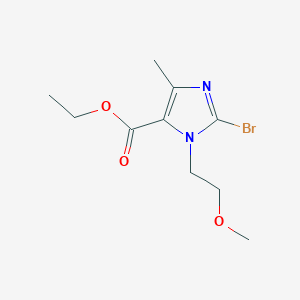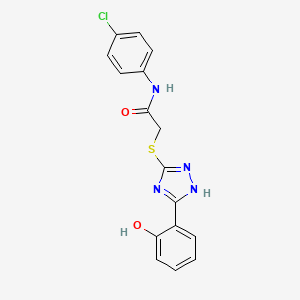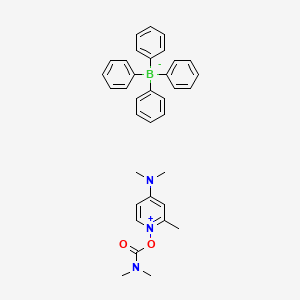
4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate is a complex organic compound with a unique structure that combines a pyridinium ion with a tetraphenylborate anion
Preparation Methods
The synthesis of 4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate typically involves a multi-step process The initial step often includes the formation of the pyridinium ion through the reaction of 4-(dimethylamino)pyridine with a suitable alkylating agentThe final step involves the formation of the tetraphenylborate salt through an ion exchange reaction with sodium tetraphenylborate .
Chemical Reactions Analysis
4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Scientific Research Applications
4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and acylation.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction is mediated through the formation of covalent bonds and electrostatic interactions .
Comparison with Similar Compounds
Similar compounds to 4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate include:
4-(Dimethylamino)pyridine: A simpler analog used as a catalyst in organic synthesis.
Tetraphenylborate salts: These salts are used in various applications, including as phase transfer catalysts.
N,N-Dimethylaminopyridine derivatives: These compounds share similar catalytic properties but differ in their specific reactivity and applications.
This compound is unique due to its combination of a pyridinium ion with a tetraphenylborate anion, which imparts distinct chemical and physical properties.
Properties
CAS No. |
308124-72-3 |
|---|---|
Molecular Formula |
C35H38BN3O2 |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-methylpyridin-1-ium-1-yl] N,N-dimethylcarbamate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H18N3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-9-8-10(12(2)3)6-7-14(9)16-11(15)13(4)5/h1-20H;6-8H,1-5H3/q-1;+1 |
InChI Key |
FNIPIOBVAROKKB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=[N+](C=CC(=C1)N(C)C)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


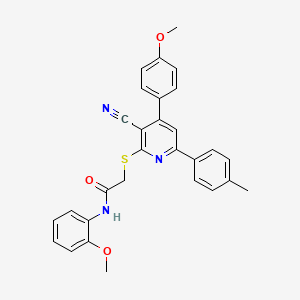
![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)

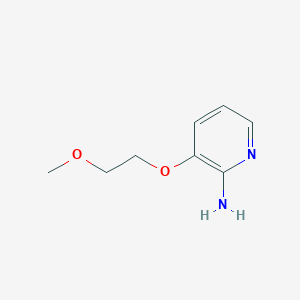
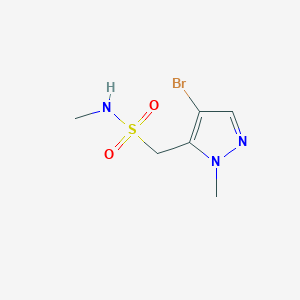

![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
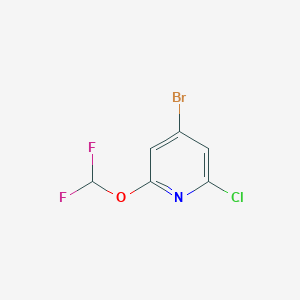
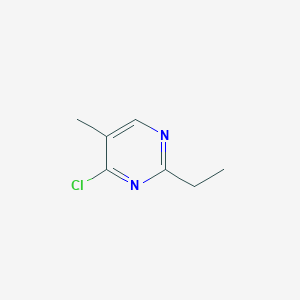
![6-Chloro-3-iodo-8-methylimidazo[1,2-A]pyrazine](/img/structure/B11775389.png)
